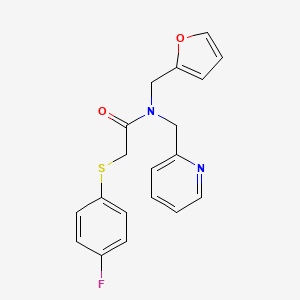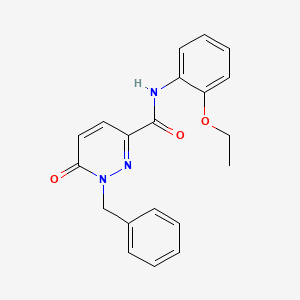![molecular formula C19H27N3OS B2447109 N-[5-(金刚烷-1-基)-1,3,4-噻二唑-2-基]环己烷甲酰胺 CAS No. 392240-98-1](/img/structure/B2447109.png)
N-[5-(金刚烷-1-基)-1,3,4-噻二唑-2-基]环己烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, also known as ADX-71743, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
作用机制
The mechanism of action of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its binding to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes such as calcium signaling, protein folding, and stress response. N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide modulates the activity of the sigma-1 receptor, leading to its downstream effects on various cellular processes.
Biochemical and Physiological Effects:
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been shown to have various biochemical and physiological effects, depending on the specific application. In neurology, N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in neuronal survival and growth. In oncology, N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In immunology, N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide in lab experiments is its specificity for the sigma-1 receptor, which allows for more precise modulation of cellular processes. However, one limitation of using N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is its potential toxicity, which requires careful dosage and administration.
未来方向
For the study of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide include its potential use in the treatment of other diseases and the development of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide as a potential therapy.
合成方法
The synthesis of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves a multi-step process that starts with the reaction of 1-adamantylamine with thiosemicarbazide to form 5-(1-adamantyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base to form N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide.
科学研究应用
晶体学和量子理论分析
该化合物已被用于定量评估N-取代-5-(金刚烷-1-基)-1,3,4-噻二唑-2-胺中非共价相互作用 . 该研究从晶体学和分子中的原子量子理论 (QTAIM) 分析中提供了见解 .
抗菌活性
包括具有金刚烷基的1,3,4-噻二唑衍生物在内的1,3,4-噻二唑衍生物已被合成用于它们的抗菌活性 . 一些化合物,特别是那些具有特定取代基的化合物,表现出比参考药物更高的活性,针对大肠杆菌和假单胞菌 .
对TDP1的抑制活性
通过1,3,4-噻二唑-2(3H)-亚胺连接基连接的金刚烷-单萜共轭物已被合成并评估了它们对酪氨酸-DNA磷酸二酯酶1 (TDP1) 的抑制活性 . TDP1 是一种 DNA 修复酶,可以降低一些针对拓扑异构酶 1 (TOP1) 的抗癌药物的功效,使其成为与 TOP1 毒物联合用于抗肿瘤治疗的有希望的靶点 .
抗癌活性
基于 1,3,4-噻二唑的药物,包括具有金刚烷部分的药物,已显示出显著的抗癌活性 . 金刚烷基通常会导致具有相对较高亲脂性的化合物,这反过来调节了这些分子的生物利用度 .
抗病毒活性
基于 1,3,4-噻二唑的药物也已显示出抗病毒活性 . 在几个分子中加入金刚烷基通常会导致具有改善的生物利用度的化合物,这在抗病毒应用中可能是有益的 .
材料科学应用
1,3,4-噻二唑衍生物在材料科学领域具有广泛的应用 . 金刚烷基由于其笼状结构,可以赋予材料独特的性质 .
农业应用
1,3,4-噻二唑衍生物已被用于农业领域 . 金刚烷基可以增强这些化合物在各种农业应用中的有效性 .
N-杂环的合成
第三丁基磺酰胺已被用于通过亚磺酰胺合成 N-杂环 . 1,3,4-噻二唑核,如给定化合物中,在这些合成中可以发挥至关重要的作用 .
属性
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3OS/c23-16(15-4-2-1-3-5-15)20-18-22-21-17(24-18)19-9-12-6-13(10-19)8-14(7-12)11-19/h12-15H,1-11H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATNSPVUUMNMEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

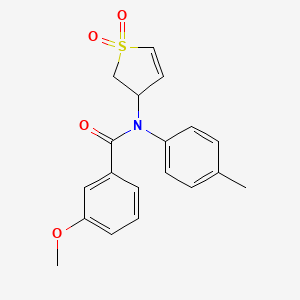
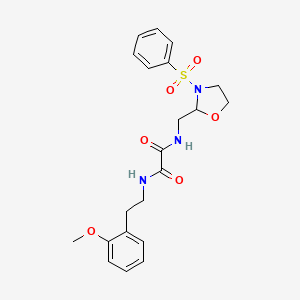
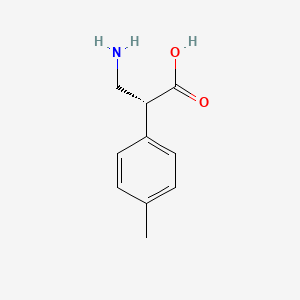
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2447034.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-isopropylurea](/img/structure/B2447035.png)
![[(1S,2R)-2-Methoxycyclobutyl]methanamine;hydrochloride](/img/structure/B2447036.png)
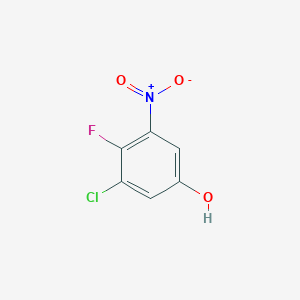
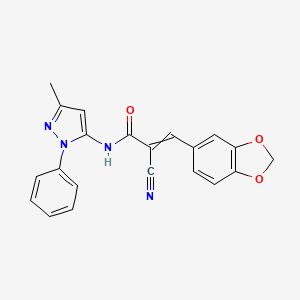
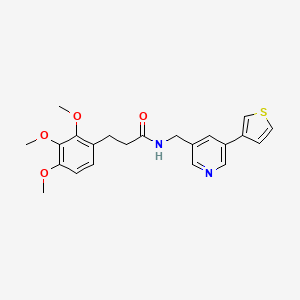
![{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2447041.png)


